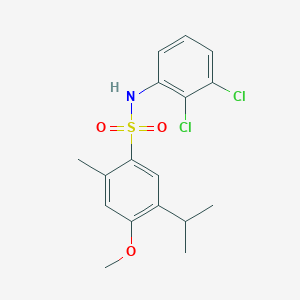![molecular formula C24H19FN2O2 B4331594 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B4331594.png)
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide
Übersicht
Beschreibung
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide, commonly known as Compound X, is a novel chemical entity that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood, but it is believed to act on multiple targets within cancer cells. Compound X has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. Additionally, Compound X has been shown to disrupt the function of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of cellular signaling pathways, and the inhibition of angiogenesis. Additionally, Compound X has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound X is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. Additionally, Compound X has a relatively simple chemical structure, which makes it amenable to synthesis and modification. However, one of the limitations of Compound X is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Compound X, including the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the investigation of its potential therapeutic applications in other disease areas. Additionally, further studies are needed to elucidate the exact mechanism of action of Compound X and to identify its molecular targets within cancer cells. Overall, Compound X represents a promising avenue for the development of novel cancer therapeutics, and further research in this area is warranted.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Several studies have shown that Compound X exhibits potent anti-cancer activity against various types of cancer, including breast, lung, and prostate cancer. Additionally, Compound X has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-16-6-2-4-8-21(16)26-24(29)23(28)20-15-27(22-9-5-3-7-19(20)22)14-17-10-12-18(25)13-11-17/h2-13,15H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYRLAGPWOCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![N-(3,4-dichlorophenyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)


![methyl 4-[({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4331584.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)
![N-[2-(2-adamantyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4331587.png)
![4-(2-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331596.png)
![4-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331605.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331606.png)
![[4-(4-butoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331614.png)
![N-(2,4-dimethylphenyl)-4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331620.png)
![methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B4331623.png)